1,3-二羟基丙酮二聚体

描述

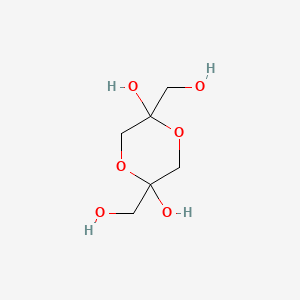

1,3-Dihydroxyacetone (DHA) is a simple carbohydrate molecule that can exist in monomeric or dimeric forms. The dimeric form has been studied in various contexts, including its molecular structure, synthesis, and reactivity. The dimeric structure is often represented as 2,5-dihydroxymethyl-2,5-dihydroxy-1,4-dioxane, indicating a centrosymmetric arrangement .

Synthesis Analysis

The synthesis of DHA and its derivatives has been explored in several studies. For instance, the preparation of chiral dihydroxyacetone equivalents has been achieved through the SAMP-hydrazone of 2,2-dimethyl-1,3-dioxan-5-one, which can undergo asymmetric alkylations to yield acetonide protected ketodiols with high stereochemical purity . Additionally, methods for synthesizing alkyl and acyl derivatives of dihydroxyacetone phosphate have been described, starting with the preparation of O-hexadecyl glycolic acid and proceeding through several steps to yield the desired phosphate esters .

Molecular Structure Analysis

The molecular structure of DHA has been extensively studied using techniques such as infrared and Raman spectroscopy, gas-phase electron diffraction, and theoretical calculations. These studies have revealed that DHA can form dimers with centrosymmetric structures in solid state, and that in the gas phase, it consists of a mixture of conformers, some with hydrogen bonds . The equilibrium structure of the most stable conformer has been determined with high precision .

Chemical Reactions Analysis

DHA and its dimer undergo various chemical reactions. Photoexcitation of DHA leads to fragmentation and the formation of radical species, which have been identified by EPR spectroscopy . The nitration of DHA dimer has been explored, resulting in the synthesis of highly energetic nitric acid esters with potential applications as oxidizers . Furthermore, the interconversion between monomeric and dimeric forms of DHA esters has been characterized, with conditions for their transformation being determined .

Physical and Chemical Properties Analysis

The physical and chemical properties of DHA and its dimer have been investigated through spectral data and kinetic studies. NMR, IR, and UV spectral data have been used to study the dimer-monomer equilibrium in solution, and the dissociation of the dimer into free carbonyl and hydrated monomer upon dissolution has been observed . Conformational studies in solution have also been conducted using 1H-NMR, revealing the existence of different molecular species in equilibrium .

科学研究应用

安全和危害

未来方向

1,3-Dihydroxyacetone dimer is a commercially important chemical and is widely used in cosmetics, pharmaceuticals, and food industries . It is produced for the revalorization of glycerol, a major side-product of the growing biodiesel industry . The overwhelming majority of DHA produced worldwide is intended for application as a self-tanning agent in cosmetic formulations . If the peculiar reactivity of DHA was harnessed, DHA could help address current sustainability challenges encountered in the synthesis of specialty polymers, ranging from biocompatible polymers to innovative polymers with cutting-edge properties and improved biodegradability .

作用机制

Target of Action

It is known to be used as a reagent in various reactions , suggesting that it interacts with multiple targets depending on the specific reaction context. It’s also noted that it may cause respiratory irritation , indicating a potential interaction with the respiratory system.

Mode of Action

It is known to serve as a reagent in three-carbon nucleophilic or electrophilic component in various reactions . This suggests that it may interact with its targets through nucleophilic or electrophilic reactions, leading to changes in the chemical structure of the targets.

Biochemical Pathways

It is used as a model compound for studying the structure and function of carbohydrates , implying that it may be involved in carbohydrate-related biochemical pathways.

Result of Action

It is known to be used as a precursor in the synthesis of various compounds, such as nitric acid esters, lactic acid, phosphorus doped carbon quantum dots, and 1-methyl-5-hydroxymethylimidazole scaffolds . This suggests that its action results in the formation of these compounds.

Action Environment

The action of 1,3-Dihydroxyacetone dimer can be influenced by environmental factors. For instance, it is known to be hygroscopic , meaning that it absorbs moisture from the environment, which could potentially affect its stability and efficacy. Additionally, it is recommended to be stored under an inert atmosphere and protected from moisture , indicating that its action and stability can be affected by the presence of oxygen and moisture.

生化分析

Biochemical Properties

1,3-Dihydroxyacetone dimer plays a significant role in biochemical reactions, particularly in the Maillard reaction, where it reacts with amino acids to form melanoidins . This reaction is crucial in the browning of foods and the formation of flavors. The compound interacts with enzymes such as dihydroxyacetone kinase, which phosphorylates it to form dihydroxyacetone phosphate, an intermediate in glycolysis . Additionally, it interacts with proteins like keratin in the skin, leading to the formation of a brown protective film .

Cellular Effects

1,3-Dihydroxyacetone dimer influences various cellular processes. It has been shown to alter the cell micro-environment, promoting cell death through internal exposures from inhalation or absorption into mucous membranes . The compound also affects cell signaling pathways and gene expression, particularly in skin cells, where it induces the formation of melanoidins . Furthermore, it impacts cellular metabolism by participating in glycolysis as dihydroxyacetone phosphate .

Molecular Mechanism

At the molecular level, 1,3-Dihydroxyacetone dimer exerts its effects through several mechanisms. It binds to amino acid residues in proteins, leading to the formation of melanoidins . The compound also undergoes phosphorylation by dihydroxyacetone kinase, forming dihydroxyacetone phosphate, which is involved in glycolysis . Additionally, it can act as an enzyme inhibitor or activator, influencing various biochemical pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,3-Dihydroxyacetone dimer change over time. The compound is hygroscopic and can degrade in basic solutions, leading to the formation of brown products . Its stability and degradation are influenced by factors such as pH and temperature . Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in skin cells where it forms melanoidins .

Dosage Effects in Animal Models

The effects of 1,3-Dihydroxyacetone dimer vary with different dosages in animal models. At low doses, the compound is generally safe and does not cause harmful effects . At high doses, it can cause adverse effects such as skin irritation and respiratory issues . Threshold effects have been observed, where the compound’s impact on cellular processes becomes significant only above certain concentrations .

Metabolic Pathways

1,3-Dihydroxyacetone dimer is involved in several metabolic pathways. It is phosphorylated by dihydroxyacetone kinase to form dihydroxyacetone phosphate, an intermediate in glycolysis . The compound also participates in the Maillard reaction, forming melanoidins through interactions with amino acids . Additionally, it can be metabolized through other pathways involving enzymes such as glycerol dehydrogenase .

Transport and Distribution

Within cells and tissues, 1,3-Dihydroxyacetone dimer is transported and distributed through various mechanisms. It can be taken up by cells through passive diffusion or facilitated transport . The compound interacts with binding proteins and transporters, influencing its localization and accumulation within specific cellular compartments . Its distribution is also affected by factors such as pH and the presence of other biomolecules .

Subcellular Localization

1,3-Dihydroxyacetone dimer’s subcellular localization is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, where it exerts its effects on cellular function . For example, in skin cells, it localizes to the stratum corneum, where it interacts with keratin to form melanoidins . Its activity and function are also affected by its localization within the cell .

属性

IUPAC Name |

2,5-bis(hydroxymethyl)-1,4-dioxane-2,5-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-5(9)3-12-6(10,2-8)4-11-5/h7-10H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEQUNHIAUQQPAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OCC(O1)(CO)O)(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401314347 | |

| Record name | Dihydroxyacetone dimer | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401314347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hygroscopic, crystalline, white to off-white powder; Sweet, cooling, aroma | |

| Record name | Dihydroxyacetone dimer | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1700/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Slightly soluble in water, Soluble (in ethanol) | |

| Record name | Dihydroxyacetone dimer | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1700/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS RN |

26776-70-5, 62147-49-3 | |

| Record name | Dihydroxyacetone dimer | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401314347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Dioxane-2,5-dimethanol, 2,5-dihydroxy-, (2R,5S)-rel | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.906 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 26776-70-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Dihydroxyacetone (dimer) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032222 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the structural characterization of 1,3-dihydroxyacetone dimer?

A1: 1,3-Dihydroxyacetone dimer (also known as 2,5-Bis(hydroxymethyl)-1,4-dioxane-2,5-diol) is formed by the dimerization of 1,3-dihydroxyacetone.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: [] provides detailed information on the different types of OH protons (α and β) present in the dimer.

- Fourier Transform Infrared (FTIR) Spectroscopy: [, ] confirms the presence of characteristic functional groups like hydroxyl groups.

- Gas Chromatography-Mass Spectrometry (GC-MS): [, , ] is used to identify and quantify the dimer in various samples, including plant extracts and reaction mixtures.

Q2: How stable is 1,3-dihydroxyacetone dimer under different conditions?

A2: While the provided research doesn't explicitly detail the stability of the dimer under various conditions, [] highlights the impact of concentration on its lifetime (τ) and longitudinal relaxation time (T1) in dimethyl sulfoxide solution. This suggests a potential for concentration-dependent stability variations. Further research is needed to fully characterize its stability profile under different temperature, pH, and storage conditions.

Q3: Can 1,3-dihydroxyacetone dimer be used as a starting material in organic synthesis?

A3: Yes, the dimer can be utilized as a starting material in organic synthesis. [] describes a method where 1,3-dihydroxyacetone dimer is reacted with trimethylsilyl chloride and triethylamine to protect the hydroxyl groups. This protected intermediate is then reacted with phenylmagnesium bromide to synthesize 2-phenylglycerol.

Q4: What are the applications of 1,3-dihydroxyacetone dimer in biotechnology?

A4: Research shows the dimer is a potential source of bioactive compounds. [] reports its presence in the liquid culture medium of Laelia speciosa seedlings grown in a temporary immersion bioreactor. This finding suggests its potential use in plant tissue culture and the production of valuable secondary metabolites.

Q5: What analytical techniques are used to study 1,3-dihydroxyacetone dimer?

A5: Several analytical techniques are employed to characterize and quantify 1,3-dihydroxyacetone dimer:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: [] provides structural information and insights into dynamic processes like exchange rates.

- Fourier Transform Infrared (FTIR) Spectroscopy: [, ] confirms the presence of characteristic functional groups.

- Gas Chromatography-Mass Spectrometry (GC-MS): [, , ] identifies and quantifies the dimer in complex mixtures.

- Thermal Analysis (DTA): [] investigates its thermal behavior, including melting point and decomposition temperature.

Q6: Are there any known safety concerns associated with 1,3-dihydroxyacetone dimer?

A6: While the dimer itself is not explicitly flagged for safety concerns in the provided research, [] highlights that extracts containing it also contain other compounds (e.g., N-methyl-N-nitroso-2-propanamine) with potential cytotoxic, genotoxic, and toxicogenomic effects. This emphasizes the importance of careful analysis and understanding of the complete chemical profile of any extract containing the dimer before determining its safety.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[3,5-bis(trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B1274884.png)

![3-Azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B1274894.png)

![5-[(2,5-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1274898.png)